molecular formula C12H13ClFNO3 B3091559 Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217813-37-0

Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No. B3091559
CAS RN: 1217813-37-0
M. Wt: 273.69 g/mol
InChI Key: OYYFRDLFVODIPS-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate, also known as MCFP, is a chemical compound that has been used in various scientific research applications. It is a synthetic analogue of the naturally occurring neurotransmitter glutamate and has been used to study the effects of glutamate receptor agonists and antagonists on the brain. MCFP has been used to study the effects of glutamate receptor agonists and antagonists on the brain in a variety of ways, including electrophysiological studies, biochemical assays, and behavioral studies. This compound has been used to study the effects of glutamate on behavior in animal models, as well as the effects of glutamate on cognition and learning in humans.

Mechanism of Action

Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of physiological processes, including memory formation and recall, synaptic plasticity, and learning. When Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate binds to the NMDA receptor, it causes an influx of calcium ions into the cell, which triggers a cascade of events that ultimately result in the activation of various intracellular signaling pathways. These pathways are involved in a variety of physiological processes, including synaptic plasticity, learning, and memory formation and recall.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate are dependent on the dose, route of administration, and the receptor to which it binds. At low doses, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has been shown to enhance memory formation and recall in animal models, as well as to increase synaptic plasticity and learning. At higher doses, however, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate can have neurotoxic effects, including an increase in oxidative stress, apoptosis, and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate in laboratory experiments is that it is a synthetic analogue of the naturally occurring neurotransmitter glutamate and can be used to study the effects of glutamate receptor agonists and antagonists on the brain. Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is also relatively easy to synthesize and can be used in a variety of experimental protocols. However, there are some limitations to using Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate in laboratory experiments. For example, it can be difficult to control the dose of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate used in experiments, as it is highly soluble in water and can easily be absorbed through the skin. Additionally, it can be difficult to assess the effects of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate on behavior in animal models, as the behavior of animals can be affected by a variety of factors.

Future Directions

The future of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate research is promising, as there is a wealth of potential applications for this compound. One potential application is in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Additionally, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate could be used to study the effects of glutamate on behavior in animal models and on cognition and learning in humans. Furthermore, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate could be used to study the effects of glutamate on memory formation and recall, as well as the effects of glutamate on synaptic plasticity and learning. Finally, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate could be used to study the effects of glutamate receptor agonists and antagonists on the brain in a variety of ways, including electrophysiological studies, biochemical assays, and behavioral studies.

Scientific Research Applications

Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used to study the effects of glutamate receptor agonists and antagonists on the brain in a variety of ways, including electrophysiological studies, biochemical assays, and behavioral studies. Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has also been used to study the effects of glutamate on behavior in animal models, as well as the effects of glutamate on cognition and learning in humans. In addition, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has been used to study the effects of glutamate on memory formation and recall, as well as the effects of glutamate on synaptic plasticity and learning.

properties

IUPAC Name

methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-10(14)9(13)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFRDLFVODIPS-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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